2-Bromo-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline
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Overview
Description
2-Bromo-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a bromine atom, a tetrafluoroethylsulfanyl group, and an aniline moiety. It is primarily used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline typically involves the following steps:
Starting Material: The synthesis begins with 2-bromoaniline.
Introduction of Tetrafluoroethylsulfanyl Group: The tetrafluoroethylsulfanyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 2-bromoaniline with 1,1,2,2-tetrafluoroethanethiol in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted aniline derivatives.
Oxidation Reactions: Products include nitroaniline or nitrosoaniline derivatives.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
2-Bromo-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline involves its interaction with specific molecular targets. The bromine atom and the tetrafluoroethylsulfanyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, and its aniline moiety can participate in hydrogen bonding and π-π interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoroaniline: Similar in structure but with a fluorine atom instead of the tetrafluoroethylsulfanyl group.
2-Bromo-4-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of the tetrafluoroethylsulfanyl group.
2-Bromo-4-(methylsulfanyl)aniline: Contains a methylsulfanyl group instead of the tetrafluoroethylsulfanyl group.
Uniqueness
2-Bromo-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline is unique due to the presence of the tetrafluoroethylsulfanyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
100280-23-7 |
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Molecular Formula |
C8H6BrF4NS |
Molecular Weight |
304.10 g/mol |
IUPAC Name |
2-bromo-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline |
InChI |
InChI=1S/C8H6BrF4NS/c9-5-3-4(1-2-6(5)14)15-8(12,13)7(10)11/h1-3,7H,14H2 |
InChI Key |
SKPUOMSGEGBTPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(C(F)F)(F)F)Br)N |
Origin of Product |
United States |
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